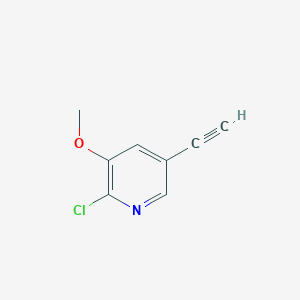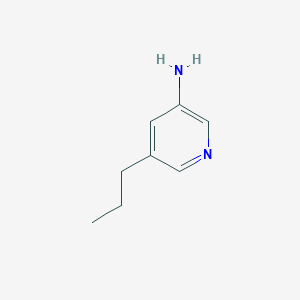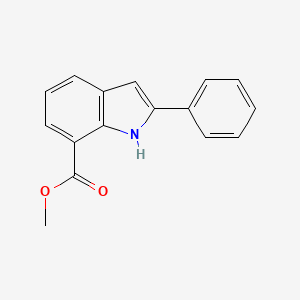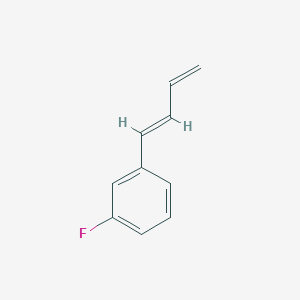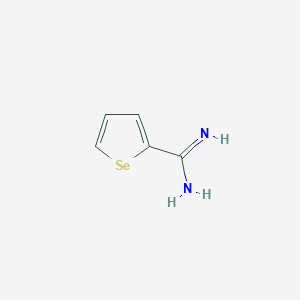
Selenophene-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenophene-2-carboximidamide is a selenium-containing heterocyclic compound. . The presence of selenium in the heterocyclic ring imparts unique properties to these compounds, making them valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of selenophene-2-carboximidamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of potassium selenocyanate (KSeCN) as the selenium source, in the presence of catalysts such as cobalt oxalate (CoC₂O₄) and N-chlorosuccinimide (NCS) . The reaction is carried out in a solvent like acetonitrile (MeCN) with cesium carbonate (Cs₂CO₃) as the base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Selenophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenophene derivatives to their corresponding selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the selenophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, organolithium compounds, and Grignard reagents.
Major Products Formed: The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted selenophenes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Selenophene-2-carboximidamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of selenophene-2-carboximidamide involves its interaction with various molecular targets and pathways. The selenium atom in the selenophene ring can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making selenophene derivatives potential anticancer agents. Additionally, selenophene compounds can interact with enzymes and proteins, modulating their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-carboximidamide: Similar to selenophene-2-carboximidamide but contains sulfur instead of selenium.
Furan-2-carboximidamide: Contains oxygen in place of selenium.
Comparison:
Selenium vs. Sulfur/Oxygen: The presence of selenium in this compound imparts unique redox properties that are not observed in thiophene or furan derivatives.
Optical and Electronic Properties: Selenophene derivatives generally exhibit better charge transport and optical properties compared to their thiophene and furan counterparts, making them more suitable for applications in optoelectronic devices.
Eigenschaften
Molekularformel |
C5H6N2Se |
|---|---|
Molekulargewicht |
173.09 g/mol |
IUPAC-Name |
selenophene-2-carboximidamide |
InChI |
InChI=1S/C5H6N2Se/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7) |
InChI-Schlüssel |
OYBHOPJZGJECNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[Se]C(=C1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


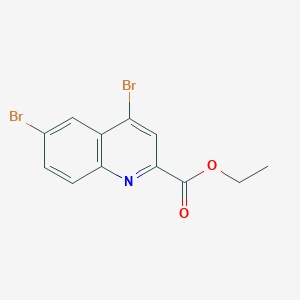
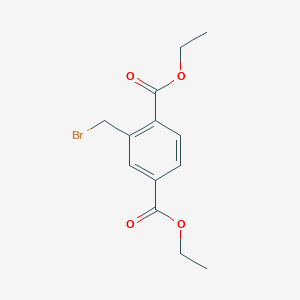
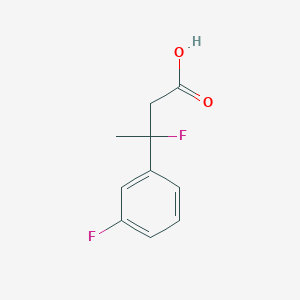
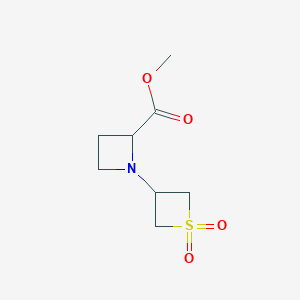
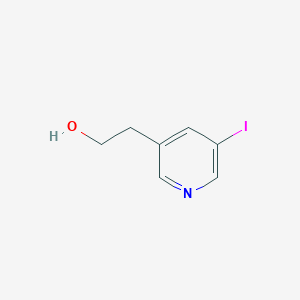
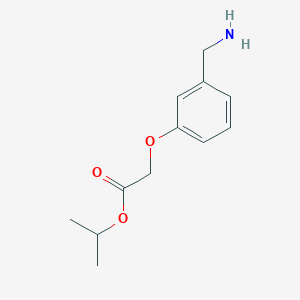
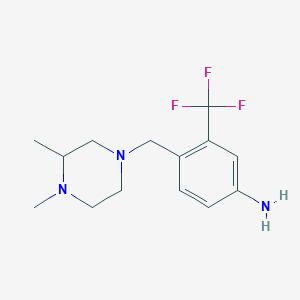
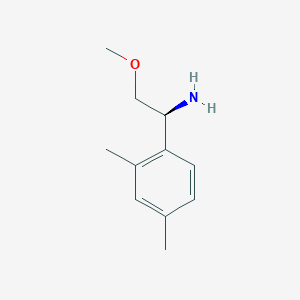
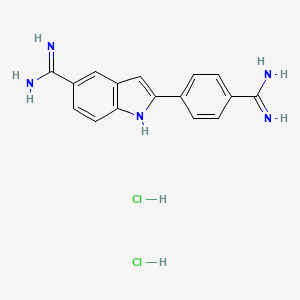
![3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12966908.png)
